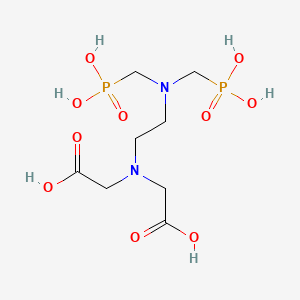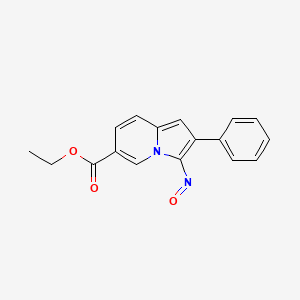
2,2'-Selanylbis(1-methyl-1,1-dioxo-1lambda~6~-disulfane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Selanylbis(1-methyl-1,1-dioxo-1lambda~6~-disulfane) is a chemical compound known for its unique structure and properties It belongs to the class of organoselenium compounds, which are characterized by the presence of selenium atoms within their molecular framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Selanylbis(1-methyl-1,1-dioxo-1lambda~6~-disulfane) typically involves the reaction of selenium-containing precursors with sulfur-containing compounds under controlled conditions. One common method involves the reaction of selenium dioxide with dimethyl disulfide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure the purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Selanylbis(1-methyl-1,1-dioxo-1lambda~6~-disulfane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The selenium and sulfur atoms in the compound can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenium oxides, while reduction can produce selenides. Substitution reactions can result in various organoselenium derivatives.
Aplicaciones Científicas De Investigación
2,2’-Selanylbis(1-methyl-1,1-dioxo-1lambda~6~-disulfane) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other organoselenium compounds.
Mecanismo De Acción
The mechanism of action of 2,2’-Selanylbis(1-methyl-1,1-dioxo-1lambda~6~-disulfane) involves its ability to participate in redox reactions. The selenium atoms in the compound can undergo oxidation and reduction, allowing it to act as an antioxidant. This property is particularly important in biological systems, where it can help protect cells from oxidative damage. The compound may also interact with specific molecular targets and pathways involved in redox regulation and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
Selenocysteine: An amino acid containing selenium, known for its role in redox biology.
Selenomethionine: Another selenium-containing amino acid with antioxidant properties.
Selenium dioxide: A simple selenium compound used in various chemical reactions.
Uniqueness
2,2’-Selanylbis(1-methyl-1,1-dioxo-1lambda~6~-disulfane) is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its dual selenium and sulfur composition provides distinct redox properties, making it valuable in both research and industrial applications.
Propiedades
Número CAS |
60411-22-5 |
|---|---|
Fórmula molecular |
C2H6O4S4Se |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
methylsulfonylsulfanylselanylsulfanylsulfonylmethane |
InChI |
InChI=1S/C2H6O4S4Se/c1-9(3,4)7-11-8-10(2,5)6/h1-2H3 |
Clave InChI |
JTBNTOOWWJWCHT-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)S[Se]SS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole](/img/structure/B14611783.png)



![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)






![2-hydroxy-4,4-dimethyl-1-[methyl(prop-2-ynyl)amino]-1-phenylpentan-3-one;oxalic acid](/img/structure/B14611861.png)

